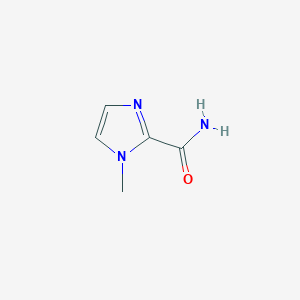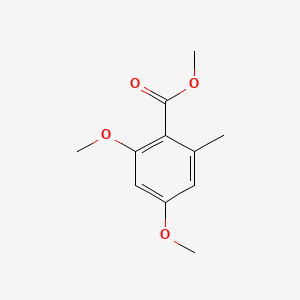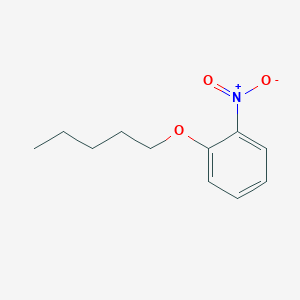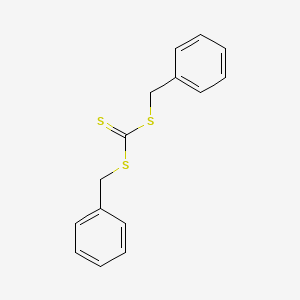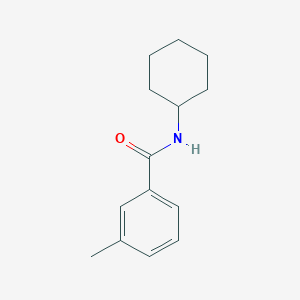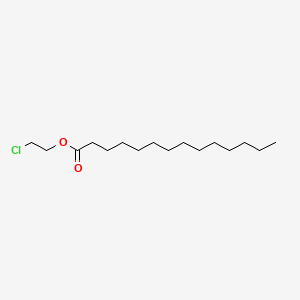
2-Chloroethyl myristate
Descripción general
Descripción
2-Chloroethyl myristate is a chemical compound with the molecular formula C16H31ClO2 . It is also known by other names such as 2-chloroethyl tetradecanoate, Myristic acid 2-chloroethyl ester, and Tetradecanoic acid, 2-chloroethyl ester .
Molecular Structure Analysis
The molecular structure of 2-Chloroethyl myristate consists of a long carbon chain with a chlorine atom attached to an ethyl group . The molecular weight of 2-Chloroethyl myristate is 290.869 Da .
Physical And Chemical Properties Analysis
2-Chloroethyl myristate has a density of 0.9±0.1 g/cm3, a boiling point of 367.1±15.0 °C at 760 mmHg, and a flash point of 173.7±15.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 15 freely rotating bonds . Its polar surface area is 26 Å2, and its molar volume is 307.5±3.0 cm3 .
Aplicaciones Científicas De Investigación
Degradation of TCEP in Industrial Wastewater
Scientific Field
Environmental Science and Pollution Research
Application Summary
TCEP is extensively used in various industries, resulting in an increased concentration of these compounds in industrial wastewater .
Experimental Procedures
The degradation of TCEP was examined through the implementation of US/Fenton oxidation techniques in a solution .
Results
The US/Fenton system effectively facilitated the degradation of TCEP, with the degradation efficiency of TCEP reaching an impressive 93.18% .
Toxicity Study on Marine Rotifer
Scientific Field
Marine Biology and Toxicology
Application Summary
The study assessed the response of marine rotifer, Brachionus plicatilis, to co-exposure to polystyrene microplastics and TCEP .
Experimental Procedures
The response of marine rotifer to co-exposure to polystyrene microplastics and TCEP at different concentrations was assessed, including population growth, oxidative status, and transcriptomics .
Results
The presence of microplastics reversed the low population growth rate and high oxidative stress induced by TCEP to the normal level .
Safety And Hazards
2-Chloroethyl myristate is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . If swallowed, it is advised not to induce vomiting and to seek immediate medical attention .
Propiedades
IUPAC Name |
2-chloroethyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNMNLLETRXDEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199449 | |
| Record name | 2-Chloroethyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl myristate | |
CAS RN |
51479-36-8 | |
| Record name | 2-Chloroethyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051479368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51479-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroethyl myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19W98JRAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



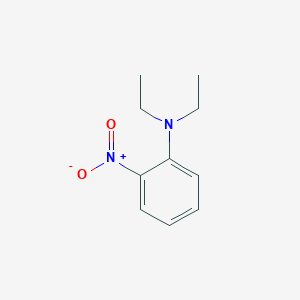
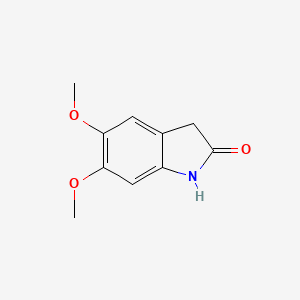
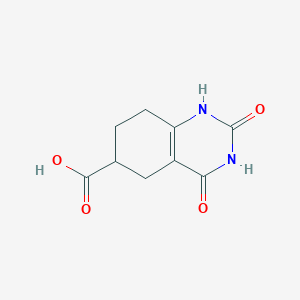
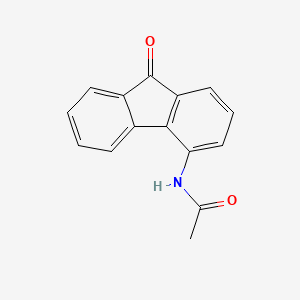
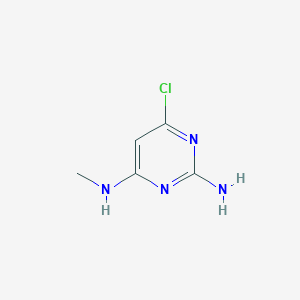
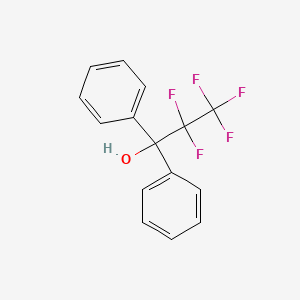
![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)
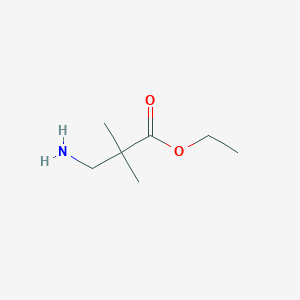
![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)
